molecular formula C13H13ClN2O2 B2437977 4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone CAS No. 478080-50-1

4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

Cat. No. B2437977
CAS RN: 478080-50-1
M. Wt: 264.71
InChI Key: ZNKCWPREOLOJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone is a chemical compound with the molecular formula C12H13ClN2O. It is a colorless, crystalline solid with a melting point of 159-162 °C and a boiling point of 345-346 °C. It is soluble in alcohol, ether, and benzene, but insoluble in water. 4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.

Scientific Research Applications

  • Synthesis and Derivative Formation : A study by Soliman and El-Sakka (2011) focused on synthesizing derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. They explored different chemical reactions to create various compounds, indicating the potential for this molecule to be a precursor in synthetic chemistry (Soliman & El-Sakka, 2011).

  • Analgesic and Anti-inflammatory Properties : Takaya et al. (1979) found that derivatives of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, similar in structure to the target compound, exhibited significant analgesic and anti-inflammatory properties. This indicates potential medical applications for related compounds (Takaya et al., 1979).

  • Methyl Group Migration in Chemical Reactions : Li et al. (2009) studied the reactions of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents. They found that methyl group migration occurred during these reactions, suggesting interesting chemical behavior that could be useful in organic synthesis (Li et al., 2009).

  • Herbicide Action : Hilton et al. (1969) explored the herbicidal action of pyridazinone derivatives. Their study included a compound with a similar structure to 4-chloro-5-ethoxy-2-(4-methylphenyl)-3(2H)-pyridazinone, indicating its potential as a herbicide (Hilton et al., 1969).

  • Pharmacological Research : Several studies have investigated the pharmacological properties of pyridazinone derivatives. For instance, research by Sato et al. (1981) on a related compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, revealed its analgesic and anti-inflammatory effects, highlighting the potential for similar compounds in drug development (Sato et al., 1981).

  • Metabolism Studies : Hayashi et al. (1978) conducted a study on the metabolism of a related compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, in rabbits. This kind of research is crucial for understanding how similar compounds might be metabolized in living organisms (Hayashi et al., 1978).

  • Juvenile Hormone-Like Activity : Research by Miyake and Oguia (1992) on 3(2H)-pyridazinone derivatives revealed juvenile hormone-like activity, suggesting potential applications in pest control (Miyake & Oguia, 1992).

properties

IUPAC Name

4-chloro-5-ethoxy-2-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-11-8-15-16(13(17)12(11)14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKCWPREOLOJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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